molecular formula C10H11N5O2 B11091105 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Cat. No.: B11091105
M. Wt: 233.23 g/mol
InChI Key: JAPCXJOEFIJPBO-UHFFFAOYSA-N
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Description

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is a heterocyclic compound with the molecular formula C10H10N4O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine typically involves the nitration of 1-benzyl-1H-pyrazole-3,5-diamine. The reaction is carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and diamine groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

1-benzyl-4-nitropyrazole-3,5-diamine

InChI

InChI=1S/C10H11N5O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,13)

InChI Key

JAPCXJOEFIJPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)N)[N+](=O)[O-])N

Origin of Product

United States

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